molecular formula C8H12N2 B046274 N,N-Dimethyl-p-phenylenediamine CAS No. 99-98-9

N,N-Dimethyl-p-phenylenediamine

Cat. No. B046274
CAS RN: 99-98-9
M. Wt: 136.19 g/mol
InChI Key: BZORFPDSXLZWJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Dimethyl-p-phenylenediamine derivatives involves various chemical processes, including palladium-catalyzed hydrazine reduction and phosphorylation polycondensation. For example, the synthesis of a triphenylamine-containing aromatic diamine through cesium fluoride-mediated condensation and subsequent reduction steps highlights the intricate methods used to create complex molecules related to this compound (Liou & Chang, 2008).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated using spectroscopic and theoretical calculations. Vibrational (FT-IR and FT-Raman), electronic (UV-Vis), and NMR (1H and 13C) spectroscopic techniques, along with density functional theory (DFT) calculations, have provided detailed insights into the sterochemical structure of these compounds (Atac et al., 2014).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including oxidation and coupling reactions, which are significantly influenced by pH levels. These reactions lead to the formation of diverse products such as radical cations and quinone derivatives, highlighting the compound's reactive nature and the complexity of its chemical behavior (Modestov et al., 2004).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and thermal stability, play a critical role in their application potential. For instance, polymers derived from this compound exhibit good solubility in organic solvents and possess high thermal stability, making them suitable for various applications (Liou & Chang, 2008).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards oxidants and its role as a coinitiator in polymerization reactions, have been extensively studied. These studies highlight its importance in synthesizing novel materials and in applications such as electrochromic devices and dental restorations, showcasing its versatility in chemical synthesis (Nie & Bowman, 2002).

Scientific Research Applications

  • Therapeutic Agent for Liver Tumors : DMPD has been found to inhibit the respiration of normal liver tissues but not tumor liver cells in tissue cultures. This indicates its potential as a therapeutic agent for liver tumors (Cameron, Kopac, & Chambers, 1943).

  • Allergic Contact Dermatitis : It can cause allergic contact dermatitis in bacteriology technicians, with potential cross-sensitization among compounds with the para-aminophenyl grouping (Price & Shupack, 1978).

  • Pharmaceutical Analysis : A study proposed using DMPD as a new chromogenic reagent for determining phenylephrine hydrochloride in pharmaceutical preparations (Hattab, Ahmed, & Anwar, 2020).

  • Chemico-Biological Interactions : DMPD and oxyhemoglobin cooxidize in human red cells, forming ferrihemoglobin and DMPD•+, with the latter being the responsible oxidant (Störle & Eyer, 1992).

  • Antiozonant Activity in Rubber : The antiozonant activity of N-substituted p-phenylenediamines correlates with the free energy of formation of radical cations (Cataldo, 2002).

  • Antioxidant Activity Measurement : The DMPD method is a rapid, inexpensive, and sensitive method for measuring antioxidant activity in foods, with potential applications in monitoring the antioxidant capacity of wines (Fogliano, Verde, Randazzo, & Ritieni, 1999).

  • Environmental Concerns : Rubber-derived quinones, formed from DMPD antioxidants, are ubiquitously present in urban runoff, roadside soils, and air particles, suggesting potential ecological and human health risks (Cao et al., 2022).

  • Biological Reactions and Mechanisms : Studies have explored its interactions in biological systems, including with hemoglobin, glutathione, and as part of oxidation reactions in various conditions (Maleki & Nematollahi, 2013; Young & Curzon, 1972).

Mechanism of Action

Target of Action

N,N-Dimethyl-p-phenylenediamine (DMPD) primarily targets free chlorine in the environment . It reacts with hypochlorous acid and hypochlorite ions , which are forms of free chlorine .

Mode of Action

DMPD interacts with its targets through an oxidation reaction . When DMPD comes into contact with hypochlorous acid and hypochlorite ions, it undergoes oxidation, acquiring a pinkish color . This color change can be quantitatively related to the concentration of these substances if it’s inside the working range .

Biochemical Pathways

The primary biochemical pathway affected by DMPD is the redox reaction pathway . DMPD readily forms a stable, red radical cation, which is involved in a variety of redox reactions . The oxidation of DMPD under basic conditions has been reported to undergo hydrolytic decomposition .

Pharmacokinetics

It is known that dmpd is soluble in water , which suggests it could have good bioavailability.

Result of Action

The primary result of DMPD’s action is the formation of a pinkish/magenta color . This color change is used to measure the amount of free chlorine in the solution . The final products of the DMPD oxidation by the free chlorine are a free radical (responsible for the pinkish/magenta color) and an imine (colorless) .

Action Environment

The action of DMPD is influenced by environmental factors such as the presence of free chlorine and the pH of the solution . The oxidation of DMPD is favored under basic conditions . Additionally, DMPD is sensitive to air , suggesting that its action, efficacy, and stability could be influenced by exposure to air.

Safety and Hazards

N,N-Dimethyl-p-phenylenediamine is considered hazardous. It is fatal if swallowed, toxic in contact with skin or if inhaled, and causes serious eye irritation . It should not be inhaled, ingested, or come in contact with skin or eyes. It should be used only under a chemical fume hood .

Future Directions

DPD has been used in the development of a fast and low-cost method to measure the reactive species formed in an aqueous suspension utilizing nanoceria as a peroxidase-like catalyst . It has also been used in a novel spectrophotometry for the determination of total free radicals and peroxides . These developments suggest potential future applications of DPD in various analytical methods.

properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine
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InChI

InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
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InChI Key

BZORFPDSXLZWJF-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N
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Molecular Formula

C8H12N2
Record name DIMETHYL-P-PHENYLENEDIAMINE
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Related CAS

13806-04-7 (unspecified hydrochloride), 2052-46-2 (mono-hydrochloride), 24631-29-6 (oxalate[1:1]), 536-46-9 (di-hydrochloride), 536-47-0 (sulfate[1:1]), 60160-75-0 (sulfate[2:1]), 6219-73-4 (unspecified sulfate), 62778-12-5 (oxalate[2:1])
Record name N,N-Dimethyl-p-benzenediamine
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DSSTOX Substance ID

DTXSID6025149
Record name N,N-Dimethyl-p-phenylenediamine
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Molecular Weight

136.19 g/mol
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Physical Description

Dimethyl-p-phenylenediamine is a colorless to reddish-violet solid. Used in the production of methylene blue and photographic developer. Used as a chemical intermediate for dyes and diazonium chloride salts and as an analytical reagent to detect chloroamine in water. (EPA, 1998), Colorless to reddish-violet solid; [HSDB] Black or grey solid; [MSDSonline]
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Boiling Point

504 °F at 760 mmHg (EPA, 1998), 263 °C, BP: 262 °C
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Flash Point

195 °F (NTP, 1992), 91.00 °C (195.80 °F) - closed cup, 90 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, benzene; slightly soluble in ligroin, Soluble in alcohol, chloroform, ether
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Density

1.036 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.036 g/cu cm at 20 °C
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Vapor Density

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.00791 [mmHg]
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Color/Form

Reddish-violet crystals, Needles from benzene

CAS RN

99-98-9
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Melting Point

106 to 127 °F (EPA, 1998), 53 °C; also stated as 41 °C
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Synthesis routes and methods I

Procedure details

In step (a), nitrosodimethylaniline is prepared from dimethylaniline by treatment with nitrite (NaNO2) in aqueous acid (HCl) solution. In step (b), the nitroso compound is reduced to form p-aminodimethylaniline in aqueous acid (HCl) solution using zinc dust solution. In steps (c), (d), and (e), the p-aminodimethylaniline is oxidized in aqueous acid solution with another molecule of dimethylaniline, and simultaneously a thiosulfonic acid group is introduced; the ring is then closed using manganese dioxide or copper sulfate. More specifically, a clear neutral solution of p-aminodimethylaniline is acidified (H2SO4), and a non-reducing zinc chloride solution is added (ZnCl2 with Na2Cr2O7). Aluminium thiosulfate (Al2(S2O3)3) and sodium thiosulfate (Na2S2O3) are added. Sodium dichromate (Na2Cr2O7) is added. The mixture is heated and aerated. Dimethylaniline is added. Sodium dichromate (Na2Cr2O7) is added. The mixture is heated, and becomes dark greenish-blue in colour due to the formation of the thiosulfonic acid of Bindschedler green. Manganese dioxide or copper sulfate is added, and the mixture heated, and the dye precipitates from the concentrated zinc chloride solution.
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Synthesis routes and methods II

Procedure details

4-nitroaniline (1.83 g; 13.24 mmol) is added portionwise to cooled (T=+4° C.) formic acid (3 mL; 66.2 mmol). Formaldehyde (37 wt. % solution in water; 2.72 mL; 29.13 mmol) is added and the resulting mixture refluxed for 24 h. After cooling at room temperature 6N HCl is added (2.2 mL) and the formed precipitate is filtered off. The filtrate is diluted with 1N NaOH (5 mL) and extracted with CH2Cl2 (3×20 mL); the organic collected extracts are dried over Na2SO4 and evaporated under vacuum to give a solid residue which, after treatment with a mixture of diisopropyl ether/acetone 1:1 and filtration, gives 4-nitro-N,N-dimethylaniline as a yellow powder (1.65 g; 9.93 mmol). Iron powder (2.145 g; 38.3 mmol) and 37% HCl (28 μl) are suspended in 96% ethyl alcohol (35 mL) and the mixture refluxed for 30′; at the end 4-nitro-N,N-dimethylaniline (0.64 g; 3.84 mmol) is added and the mixture left under reflux and stirring for 2 h. The hot mixture is filter over a Celite pad and, after cooling at room temperature, the filtrate is evaporated under vacuum. The oily residue is diluted with CH2Cl2 (25 mL) and washed with 1N NaOH (3×25 mL), dried over Na2SO4 and evaporated under vacuum to give 4-(N,N-dimethylamino)aniline as pale yellow oil (0.44 g; 3.26 mmol).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-p-phenylenediamine
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